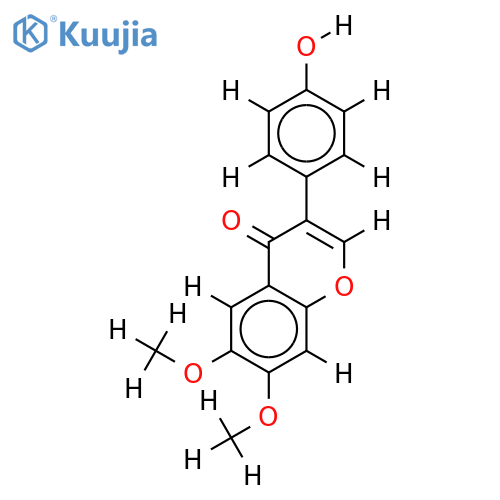Cas no 75199-40-5 (Glycitein-7-O-methyl ether)

Glycitein-7-O-methyl ether structure
商品名:Glycitein-7-O-methyl ether
Glycitein-7-O-methyl ether 化学的及び物理的性質
名前と識別子
-
- 4'-hydroxy-6,7-dimethoxyisoflavone
- 6,7-dimethoxy-4'-hydroxy-isoflavone
- 6-methoxyisoformononetin
- 7-O-methyl glycitein
- 3-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one
- 75199-40-5
- 7-O-Methylglycitein
- 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one
- CHEBI:203389
- Glycitein-7-O-methyl ether
- CHEMBL1170819
- DTXSID60452763
- SCHEMBL11344171
- 6,7-Dimethoxy-4'-hydroxyisoflavone
- FG65462
-
- インチ: InChI=1S/C17H14O5/c1-20-15-7-12-14(8-16(15)21-2)22-9-13(17(12)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3
- InChIKey: PWSUUSZLVOWNGI-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC
計算された属性
- せいみつぶんしりょう: 298.08412354g/mol
- どういたいしつりょう: 298.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 438
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 65Ų
Glycitein-7-O-methyl ether 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | G214700-2.5mg |
Glycitein-7-O-methyl ether |
75199-40-5 | 2.5mg |
$ 130.00 | 2022-06-02 | ||
| TRC | G214700-5mg |
Glycitein-7-O-methyl ether |
75199-40-5 | 5mg |
$ 155.00 | 2022-06-02 | ||
| TRC | G214700-1mg |
Glycitein-7-O-methyl ether |
75199-40-5 | 1mg |
$ 80.00 | 2022-06-02 | ||
| TRC | G214700-1g |
Glycitein-7-O-methyl Ether |
75199-40-5 | 1g |
$ 1200.00 | 2023-09-07 |
Glycitein-7-O-methyl ether 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
75199-40-5 (Glycitein-7-O-methyl ether) 関連製品
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
